molecular formula C9H14N2 B8098362 (S)-2-methyl-1-(pyridin-4-yl)propan-1-amine

(S)-2-methyl-1-(pyridin-4-yl)propan-1-amine

Cat. No.: B8098362
M. Wt: 150.22 g/mol
InChI Key: CVIUCMADIABJJL-VIFPVBQESA-N
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Description

(S)-2-methyl-1-(pyridin-4-yl)propan-1-amine is a chiral amine compound with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methyl-1-(pyridin-4-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Chiral Resolution: The chiral center is introduced using a chiral auxiliary or through asymmetric synthesis.

    Amine Introduction: The amine group is introduced via reductive amination or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to achieve high yields.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-methyl-1-(pyridin-4-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives and amine-functionalized compounds.

Scientific Research Applications

(S)-2-methyl-1-(pyridin-4-yl)propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-methyl-1-(pyridin-4-yl)propan-1-amine involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways: It modulates biochemical pathways by binding to active sites and altering enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Methyl-1-pyridin-4-YL-propylamine: The enantiomer of the compound with different biological activity.

    2-Methyl-1-pyridin-4-YL-ethylamine: A structurally similar compound with a shorter alkyl chain.

Uniqueness

(S)-2-methyl-1-(pyridin-4-yl)propan-1-amine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

(1S)-2-methyl-1-pyridin-4-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)9(10)8-3-5-11-6-4-8/h3-7,9H,10H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIUCMADIABJJL-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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